Carbasalate calcium

Übersicht

Beschreibung

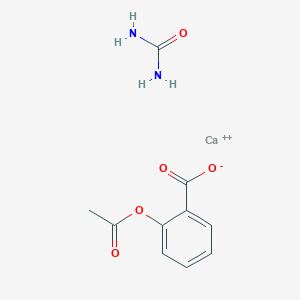

Es ist ein Chelat aus Calcium-Acetylsalicylat (dem Calciumsalz von Aspirin) und Harnstoff . Diese Verbindung ist besonders effektiv bei der Behandlung von kurzzeitigen Schmerzen und Fieber .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Carbaspirin-Calcium wird synthetisiert, indem Aspirin, Harnstoff und Calciumcarbonat in Wasser umgesetzt werden. Anschließend wird Methanol zu der wässrigen Lösung gegeben, um Carbaspirin-Calcium aus der Lösung auszufällen . Eine andere Methode beinhaltet das Dispergieren von Aspirin, Calciumnitrat und Harnstoff in Alkohol, das Hinzufügen von Ammoniakwasser unter Rühren bei niedrigen Temperaturen und das anschließende Erhitzen des Gemisches, um die Reaktion abzuschließen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Carbaspirin-Calcium erfolgt nach ähnlichen Methoden, jedoch in größerem Maßstab. Der Prozess ist so konzipiert, dass er eine hohe Ausbeute, niedrige Kosten und einen sicheren Betrieb gewährleistet. Die Verwendung von Lösungsmitteln wie Alkohol und Methanol sowie kontrollierte Reaktionsbedingungen tragen dazu bei, einen hohen Produktgehalt und niedrige Verunreinigungsgrade zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Carbaspirin-Calcium unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, bei der es in seine Bestandteile, Calcium-Acetylsalicylat und Harnstoff, zerlegt wird . Es nimmt auch an Substitutionsreaktionen teil, insbesondere mit anderen Calciumsalzen.

Häufige Reagenzien und Bedingungen

Die gängigen Reagenzien, die in den Reaktionen mit Carbaspirin-Calcium verwendet werden, sind Wasser, Methanol, Alkohol, Ammoniakwasser und Calciumsalze. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Rührenden Bedingungen durchgeführt, um vollständige und effiziente Reaktionen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Carbaspirin-Calcium gebildet werden, sind Calcium-Acetylsalicylat und Harnstoff. Diese Produkte behalten die pharmakologischen Eigenschaften der Ausgangssubstanz, was sie für verschiedene Anwendungen nützlich macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbaspirin calcium is synthesized by reacting aspirin, urea, and calcium carbonate in water. Methanol is then added to the aqueous solution to precipitate carbaspirin calcium from the solution . Another method involves dispersing aspirin, calcium nitrate, and urea into alcohol, adding ammonia water under stirring conditions at low temperatures, and then heating the mixture to complete the reaction .

Industrial Production Methods

The industrial production of carbaspirin calcium involves similar methods but on a larger scale. The process is designed to ensure high yield, low cost, and safety in operation. The use of solvents like alcohol and methanol, along with controlled reaction conditions, helps in achieving high product content and low impurity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Carbaspirin calcium undergoes various chemical reactions, including hydrolysis, where it is broken down into its constituent components, calcium acetylsalicylate and urea . It also participates in substitution reactions, particularly with other calcium salts.

Common Reagents and Conditions

The common reagents used in the reactions involving carbaspirin calcium include water, methanol, alcohol, ammonia water, and calcium salts. The reactions are typically carried out under controlled temperatures and stirring conditions to ensure complete and efficient reactions .

Major Products Formed

The major products formed from the reactions of carbaspirin calcium include calcium acetylsalicylate and urea. These products retain the pharmacological properties of the parent compound, making them useful in various applications .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anti-inflammatory Properties

Carbasalate calcium exhibits significant anti-inflammatory effects, making it a valuable treatment option for conditions such as arthritis and other inflammatory disorders. Studies have shown that it causes less gastrointestinal mucosal damage compared to aspirin, which is a critical consideration for long-term use in patients prone to gastrointestinal issues .

1.2 Antiplatelet Effects

As a salicylate compound, this compound functions similarly to aspirin in inhibiting platelet aggregation. It has been observed that this compound can effectively reduce the risk of out-of-hospital cardiac arrest (OHCA), particularly in women, suggesting its potential role in cardiovascular protection .

Veterinary Medicine

2.1 Use in Animal Health

This compound is utilized in veterinary medicine for its analgesic and anti-inflammatory properties. Research indicates that it is effective in treating various conditions in livestock and companion animals, including pain management and inflammation control .

2.2 Pharmacokinetics in Broilers

A study investigating the pharmacokinetics of this compound in broilers demonstrated that after oral administration, the compound is metabolized into active metabolites such as acetylsalicylic acid and salicylic acid. The peak plasma concentrations of these metabolites were reached within hours, indicating efficient absorption and metabolism .

Analytical Methods and Detection

3.1 Quantification Techniques

Recent advancements in analytical chemistry have enabled the quantification of this compound and its metabolites in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for precise detection of residues in animal products, ensuring food safety and compliance with regulatory standards .

3.2 Residue Analysis

The ability to detect this compound residues in food-producing animals is crucial for monitoring its use and ensuring consumer safety. Studies have developed multi-class methods for detecting non-antimicrobial veterinary drug residues, including this compound, at lower concentrations than previously achievable .

Case Studies

4.1 Comparative Studies with Aspirin

Numerous clinical trials have compared the effects of this compound with those of aspirin. One notable study involved healthy volunteers who received either acetylsalicylic acid or this compound over a five-day period. Results indicated that this compound caused significantly fewer gastric erosions compared to aspirin, reinforcing its safety profile for long-term use .

4.2 Population-Based Observational Studies

A population-based study assessed the relationship between antiplatelet drug use and the risk of OHCA among users of this compound and aspirin. Findings revealed that while aspirin use was associated with reduced OHCA risk in both sexes, this compound provided protective effects primarily in women .

Wirkmechanismus

The mechanism of action of carbaspirin calcium involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins and thromboxanes. By blocking these enzymes, carbaspirin calcium reduces the production of inflammatory mediators, leading to decreased pain, fever, and inflammation. Additionally, the inhibition of thromboxane A2 synthesis reduces platelet aggregation, making it beneficial for patients at risk of thrombotic events .

Vergleich Mit ähnlichen Verbindungen

Carbaspirin-Calcium ist aufgrund seiner Kombination aus Calcium-Acetylsalicylat und Harnstoff einzigartig, wodurch seine Löslichkeit und Bioverfügbarkeit im Vergleich zu anderen NSAR verbessert wird. Ähnliche Verbindungen umfassen:

Aspirin (Acetylsalicylsäure): Ein weit verbreitetes NSAR mit ähnlichen entzündungshemmenden und schmerzstillenden Eigenschaften, jedoch ohne die zusätzlichen Vorteile der Calciumchelierung.

Calcium-Acetylsalicylat: Ähnlich wie Carbaspirin-Calcium, jedoch ohne den Harnstoffanteil, der seine Löslichkeit und Absorption beeinflusst.

Andere NSAR: Wie Ibuprofen und Naproxen, die unterschiedliche Wirkmechanismen und pharmakokinetische Profile aufweisen

Carbaspirin-Calcium zeichnet sich durch seine einzigartige Kombination aus, die verbesserte therapeutische Wirkungen und eine bessere Patientencompliance bietet.

Biologische Aktivität

Carbasalate calcium, a derivative of acetylsalicylic acid (ASA), is primarily recognized for its anti-inflammatory and analgesic properties. It is utilized in both human and veterinary medicine, particularly for its reduced gastrointestinal side effects compared to traditional aspirin. This article delves into the biological activity of this compound, including its pharmacokinetics, therapeutic effects, and comparative studies with other salicylates.

Pharmacokinetics

This compound is rapidly metabolized in the body to yield salicylic acid (SA) and other metabolites. A study involving broiler chickens administered a single oral dose of 40 mg/kg body weight revealed significant pharmacokinetic parameters:

| Metabolite | C(max) (μg/mL) | Time to C(max) (h) | Half-life (t(1/2λz) (h) |

|---|---|---|---|

| Acetylsalicylic Acid | 8.88 ± 1.31 | 0.170 | 11.2 ± 8.04 |

| Salicylic Acid | 42.6 ± 4.62 | 2.00 | 23.7 ± 17.1 |

| Gentisic Acid | 10.1 ± 2.16 | 2.00 | 28.6 ± 4.90 |

These findings indicate that this compound is efficiently converted into its active metabolites, which are responsible for its therapeutic effects .

Gastrointestinal Safety Profile

One of the significant advantages of this compound over standard aspirin is its favorable gastrointestinal safety profile. A randomized controlled trial compared the effects of this compound and aspirin on gastric mucosal damage in healthy volunteers:

- Gastric Erosions : The average number of erosions was significantly lower in the this compound group (9.1) compared to the aspirin group (23.8), demonstrating a reduced risk of mucosal injury (p = 0.004).

- Lanza Score : The mean Lanza score for mucosal damage was lower after treatment with this compound compared to aspirin (p = 0.003) .

This evidence suggests that this compound may be a safer alternative for patients requiring anti-inflammatory treatment without the associated risks of gastrointestinal damage.

Comparative Efficacy and Mechanism

Both this compound and aspirin exhibit antiplatelet properties; however, studies indicate that this compound may have distinct systemic effects that contribute to its lower risk of gastrointestinal complications. For instance, while both drugs similarly inhibit thromboxane B2 synthesis, the degree of gastric mucosal prostaglandin E2 suppression was comparable, suggesting that the protective mechanisms against mucosal damage differ between the two agents .

Case Studies and Clinical Applications

This compound has been effectively used in various clinical settings, particularly in patients with cardiovascular conditions where antiplatelet therapy is crucial but gastrointestinal safety is a concern:

- In one study involving patients with cerebral microbleeds, it was found that those using this compound had no significant increase in strictly lobar microbleeds compared to those using aspirin, highlighting its potential as a safer antithrombotic agent .

- Furthermore, in veterinary applications, this compound has been employed to manage pain and inflammation in animals with fewer adverse effects than traditional NSAIDs .

Eigenschaften

IUPAC Name |

2-acetyloxybenzoic acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.CH4N2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4/h2-5H,1H3,(H,11,12);(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZLTKHBCHMMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5749-67-7 (calcium[1:1] salt), 50-78-2 (Parent) | |

| Record name | Calurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70200070 | |

| Record name | Calurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52080-78-1, 5749-67-7 | |

| Record name | Calurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbasalate calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBASPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J0P7720Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.